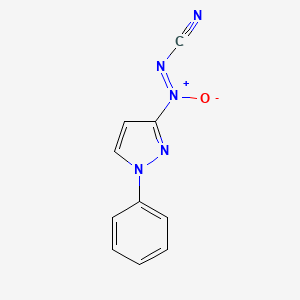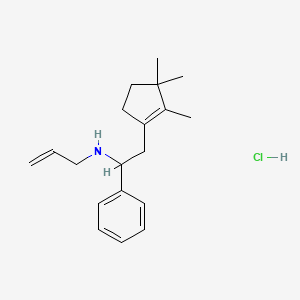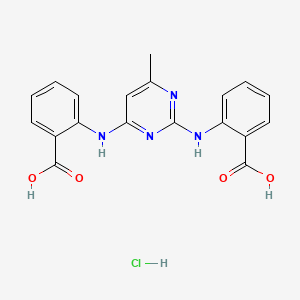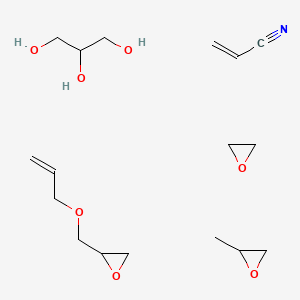
2-Methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, polymer with 2-methyloxirane, oxirane, 1,2,3-propanetriol and 2-((2-propen-1-yloxy)methyl)oxirane is a complex polymeric compound This compound is known for its unique structural properties, which make it valuable in various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the polymerization of 2-propenenitrile, 2-methyloxirane, oxirane, 1,2,3-propanetriol, and 2-((2-propen-1-yloxy)methyl)oxirane. The process typically requires the use of initiators and catalysts to facilitate the polymerization reaction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired polymer structure and properties.
Industrial Production Methods: In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in precise ratios and subjected to polymerization under controlled conditions. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the polymer.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogens, alkylating agents, and other reagents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects. For example, in drug delivery systems, the polymer can encapsulate and release therapeutic agents in a controlled manner. The pathways involved may include cellular uptake, degradation, and release of the encapsulated agents.
Vergleich Mit ähnlichen Verbindungen
- 2-Propenenitrile, polymer with ethenylbenzene and 2-methyloxirane polymer with oxirane ether with 1,2,3-propanetriol (3:1)
- 2-Propenenitrile, polymer with ethenylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane
Comparison: Compared to similar compounds, 2-propenenitrile, polymer with 2-methyloxirane, oxirane, 1,2,3-propanetriol and 2-((2-propen-1-yloxy)methyl)oxirane exhibits unique properties due to its specific combination of monomers. This results in a polymer with distinct functional groups and potential applications. Its versatility and ability to undergo various chemical reactions make it a valuable material in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
64611-79-6 |
|---|---|
Molekularformel |
C17H31NO7 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;2-(prop-2-enoxymethyl)oxirane |
InChI |
InChI=1S/C6H10O2.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-3-7-4-6-5-8-6;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2,6H,1,3-5H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
LMAAYACMGYATBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C=CCOCC1CO1.C=CC#N.C1CO1.C(C(CO)O)O |
Verwandte CAS-Nummern |
64611-79-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


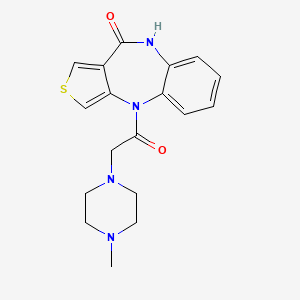

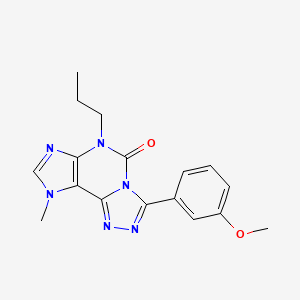
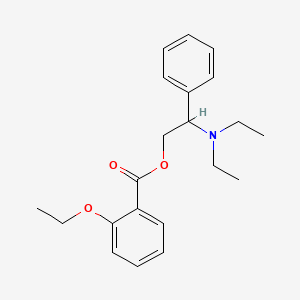
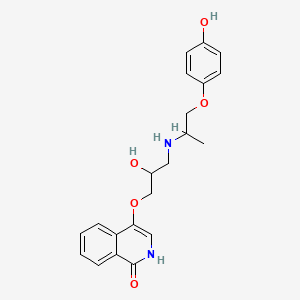

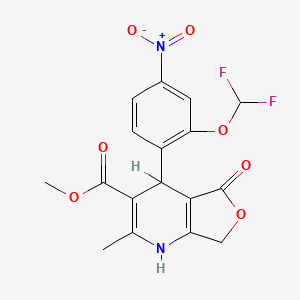
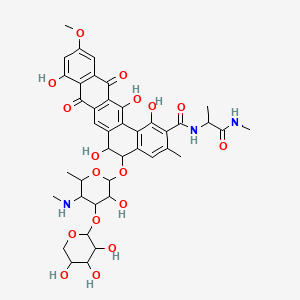


![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
